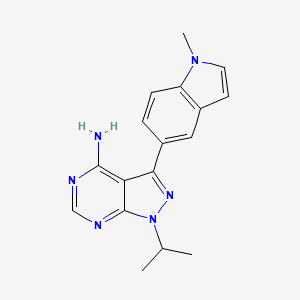
CpCDPK1/TgCDPK1-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CpCDPK1/TgCDPK1-IN-3 is a dual inhibitor of calcium-dependent protein kinases 1 from Cryptosporidium parvum and Toxoplasma gondii. These kinases are crucial for the survival and pathogenicity of these apicomplexan parasites. The compound has shown potent inhibitory activity with IC50 values of 0.003 µM for Cryptosporidium parvum and 0.0036 µM for Toxoplasma gondii . This compound is primarily used in research related to diseases caused by these parasites, such as toxoplasmosis and cryptosporidiosis .
Preparation Methods
The synthetic routes and reaction conditions for CpCDPK1/TgCDPK1-IN-3 are not extensively detailed in the available literature. it is known that the compound is synthesized through a series of chemical reactions involving the formation of specific molecular structures that target the calcium-dependent protein kinases .
Chemical Reactions Analysis
CpCDPK1/TgCDPK1-IN-3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
CpCDPK1/TgCDPK1-IN-3 has several scientific research applications, including:
Chemistry: Used as a tool to study the chemical properties and reactions of calcium-dependent protein kinases.
Biology: Employed in research to understand the biological functions of these kinases in apicomplexan parasites.
Medicine: Investigated for its potential therapeutic applications in treating diseases caused by Cryptosporidium parvum and Toxoplasma gondii.
Industry: Utilized in the development of new drugs and therapeutic agents targeting apicomplexan parasites
Mechanism of Action
CpCDPK1/TgCDPK1-IN-3 exerts its effects by inhibiting the activity of calcium-dependent protein kinases 1 in Cryptosporidium parvum and Toxoplasma gondii. These kinases play a crucial role in the invasion, egress, and growth of these parasites. By inhibiting these kinases, the compound disrupts the life cycle of the parasites, reducing their ability to infect host cells .
Comparison with Similar Compounds
CpCDPK1/TgCDPK1-IN-3 is unique in its dual inhibitory activity against calcium-dependent protein kinases 1 from both Cryptosporidium parvum and Toxoplasma gondii. Similar compounds include:
CpCDPK9 inhibitors: These compounds target a different calcium-dependent protein kinase in Cryptosporidium parvum and have shown potential in reducing parasite load.
TgDHFR inhibitors: These compounds target dihydrofolate reductase in Toxoplasma gondii and are used in the treatment of toxoplasmosis.
TgPRS inhibitors: These compounds target prolyl-tRNA synthetase in Toxoplasma gondii and are also investigated for their therapeutic potential.
This compound stands out due to its high potency and specificity for calcium-dependent protein kinases 1, making it a valuable tool in the study and treatment of apicomplexan parasite infections .
Properties
Molecular Formula |
C17H18N6 |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
3-(1-methylindol-5-yl)-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C17H18N6/c1-10(2)23-17-14(16(18)19-9-20-17)15(21-23)12-4-5-13-11(8-12)6-7-22(13)3/h4-10H,1-3H3,(H2,18,19,20) |
InChI Key |
SPUWUOGLPPVXCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=NC=NC(=C2C(=N1)C3=CC4=C(C=C3)N(C=C4)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


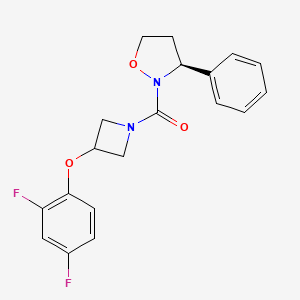

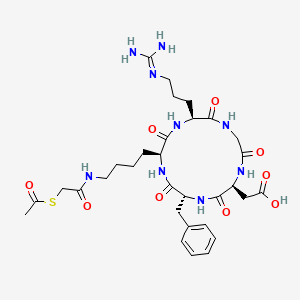
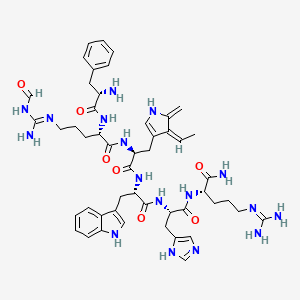
![5-(4-cyclopropylpiperazin-1-yl)-N-[6-(1-methylpyrazol-4-yl)pyridin-2-yl]-2-morpholin-4-yl-[1,3]oxazolo[4,5-b]pyridine-6-carboxamide](/img/structure/B15139195.png)
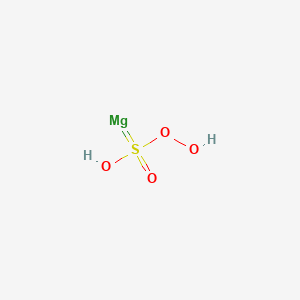
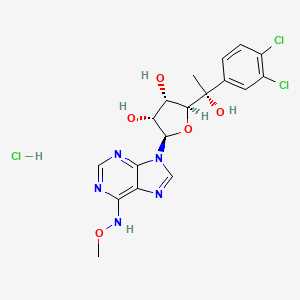
![4-[(6-phenoxypyrimidin-4-yl)amino]-N-(4-piperazin-1-ylphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B15139222.png)
![1-[(2R,3S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15139233.png)
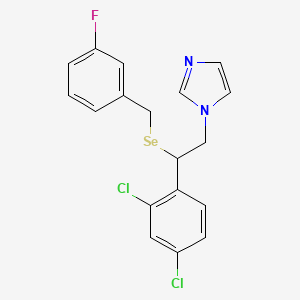
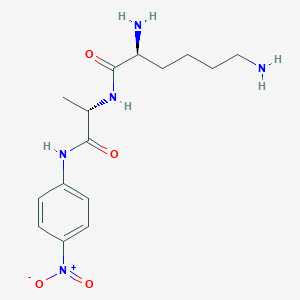
![2-[furan-2-ylmethyl-[(2-nitrophenyl)methyl]amino]-N-phenylacetamide](/img/structure/B15139258.png)
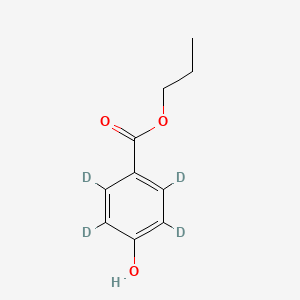
![4-[4-[3-(4-Pyridin-4-ylpiperazin-1-yl)propoxy]phenyl]benzonitrile](/img/structure/B15139271.png)
